Pazufloxacin Mesilate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

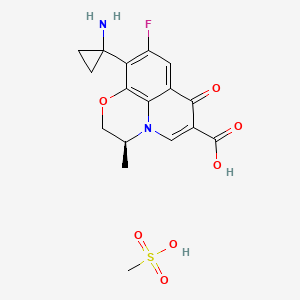

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHGFPATQWQARM-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167645 |

Source

|

| Record name | Pazufloxacin methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163680-77-1 |

Source

|

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazufloxacin mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pazufloxacin mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZUFLOXACIN MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pazufloxacin Mesilate: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the antibacterial activity of Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic, with a specific focus on its efficacy against clinically relevant Gram-positive bacteria. Drawing from established research, this document will delve into the mechanistic underpinnings of its action, present key susceptibility data, and outline the standardized methodologies for its evaluation.

Introduction: The Clinical Significance of this compound

This compound is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class.[1] Administered intravenously, it is particularly valuable in hospital settings for treating severe and complicated infections.[1] While demonstrating potent activity against a wide range of Gram-negative bacteria, its efficacy against Gram-positive pathogens, including resistant strains, makes it a critical tool in the clinician's armamentarium.[1][2] This guide will specifically explore the latter, providing drug development professionals and researchers with a detailed understanding of its performance against key Gram-positive species.

Mechanism of Action: Dual Targeting of Essential Bacterial Enzymes

The bactericidal activity of this compound stems from its ability to inhibit two essential bacterial enzymes involved in DNA synthesis: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] By targeting both enzymes, this compound disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication.[3][4] Inhibition of DNA gyrase by this compound prevents this supercoiling, thereby halting DNA replication.[3]

-

Topoisomerase IV: This enzyme plays a vital role in the segregation of replicated chromosomal DNA into daughter cells.[1][3] By inhibiting topoisomerase IV, this compound prevents the separation of interlinked daughter DNA molecules, leading to a failure in cell division.[3]

Notably, in Staphylococcus aureus, Pazufloxacin has been shown to inhibit both DNA gyrase and topoisomerase IV at nearly the same level, contributing to its potent activity against this pathogen.[5][6] Furthermore, it exhibits high selectivity for bacterial topoisomerases with poor inhibitory activity against human topoisomerase II, which contributes to its favorable safety profile.[5][6]

Caption: Mechanism of action of this compound against Gram-positive bacteria.

In Vitro Antibacterial Spectrum Against Gram-Positive Bacteria

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of Pazufloxacin against a range of clinically significant Gram-positive bacteria.

| Gram-Positive Bacterium | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.25 | 1 | [2][6] |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | - | 16 | [2][6] |

| Staphylococcus epidermidis | - | 4 | [2][6] |

| Streptococcus pneumoniae | - | 3.13 | [7] |

| Streptococcus agalactiae | 3.13 | 3.13 | [8] |

| Enterococcus faecalis | - | 16 | [2] |

Key Insights from Susceptibility Data:

-

Staphylococcus aureus: Pazufloxacin demonstrates good activity against methicillin-susceptible S. aureus (MSSA).[2][6] Notably, its activity against methicillin-resistant S. aureus (MRSA) is considered potent among the agents tested in some studies.[2][6]

-

Streptococcus species: The activity against Streptococcus pneumoniae and Streptococcus agalactiae is moderate.[7][8]

-

Enterococcus faecalis: Pazufloxacin shows limited activity against Enterococcus faecalis, with a higher MIC90 value.[2]

It's important to note that the antibacterial activity of Pazufloxacin against Gram-negative bacteria is generally superior to its activity against Gram-positive bacteria.[2]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely accepted protocol.

Principle: A standardized suspension of the test bacterium is inoculated into a series of microplate wells containing serial dilutions of this compound. Following incubation, the lowest concentration of the antibiotic that inhibits visible bacterial growth is recorded as the MIC.

Step-by-Step Methodology:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a reference standard of this compound powder.

-

Dissolve in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the Gram-positive test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microplate:

-

Dispense a specified volume of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microplate.

-

Add the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Ensure a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Cover the microplate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the microplate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[9]

-

The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the U.S. Food and Drug Administration (FDA).[9][10]

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Concluding Remarks

This compound is a valuable therapeutic agent with a broad antibacterial spectrum that includes important Gram-positive pathogens. Its dual-targeting mechanism of action provides a robust bactericidal effect. While its activity against Gram-positive bacteria is well-documented, ongoing surveillance of susceptibility patterns is crucial to guide its effective clinical use and mitigate the emergence of resistance. This guide provides a foundational understanding for researchers and drug development professionals engaged in the study and application of this important fluoroquinolone.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 5. [In vitro and in vivo antibacterial activities of this compound, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro activities of pazufloxacin, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apec.org [apec.org]

- 10. fda.gov [fda.gov]

The Post-Antibiotic Effect (PAE) of Pazufloxacin Mesilate: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Foreword: Beyond the MIC

In the landscape of antimicrobial chemotherapy, the Minimum Inhibitory Concentration (MIC) has long been the cornerstone of susceptibility testing. However, the true dynamic interplay between an antibiotic and a pathogen extends far beyond this single metric. The phenomenon of the Post-Antibiotic Effect (PAE) represents a crucial aspect of this interaction, describing the persistent suppression of bacterial growth even after the antimicrobial agent's concentration has fallen below the MIC.[1][2] For researchers and drug developers, a profound understanding of the PAE is not merely academic; it is fundamental to optimizing dosing regimens, enhancing therapeutic efficacy, and mitigating the development of resistance.[3]

This guide provides a deep, technical exploration of the PAE as it pertains to Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic.[2][4] We will move beyond simple definitions to dissect the causality behind experimental design, provide field-proven protocols for PAE determination, and contextualize the data within the broader framework of pharmacokinetic/pharmacodynamic (PK/PD) modeling.

This compound: A Mechanistic Overview

This compound is a synthetic fluoroquinolone antimicrobial agent with a broad spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, as well as some Gram-positive organisms.[2][5][6] Its bactericidal action is rooted in the targeted inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][6][7]

-

DNA Gyrase: Crucial for introducing negative supercoils into bacterial DNA, a process vital for the initiation of replication and transcription.

-

Topoisomerase IV: Responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication.

By forming a stable complex with these enzymes and the bacterial DNA, Pazufloxacin induces double-strand breaks, halting DNA synthesis and leading to rapid cell death.[2][7] This potent, targeted mechanism is a key contributor to its significant post-antibiotic effect. The PAE observed with fluoroquinolones is thought to arise from the non-lethal damage inflicted upon the bacterial DNA and the time required for the synthesis of new enzymes to resume normal cellular function.[3][8]

Caption: Mechanism of Pazufloxacin action and its relation to PAE.

Quantifying the Post-Antibiotic Effect: In Vitro Methodologies

The accurate determination of PAE is paramount. The choice of methodology depends on the desired balance between precision, throughput, and labor. Here, we detail the gold-standard viable count method and a common photometric alternative.

The Reference Method: Viable Colony Counting

This method directly measures the number of colony-forming units (CFU) over time, providing the most direct assessment of bacterial regrowth. Its self-validating nature lies in the visual confirmation of viable colonies.

Protocol: Step-by-Step PAE Determination by Viable Counts

-

Preparation of Inoculum:

-

Culture the test organism (e.g., P. aeruginosa ATCC 27853) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).

-

Dilute the overnight culture to achieve a starting inoculum in the logarithmic growth phase, typically around 1 x 10⁶ CFU/mL. The use of log-phase bacteria is critical as it ensures the population is metabolically active and uniformly susceptible to the antibiotic.

-

-

Antibiotic Exposure:

-

Divide the bacterial suspension into two sets of tubes: 'Test' and 'Control'.

-

To the 'Test' tubes, add this compound to achieve the desired concentration (e.g., 2x, 4x, or 8x MIC).

-

Incubate all tubes for a defined period, typically 1 or 2 hours, at 37°C with shaking. This short, high-concentration exposure mimics the peak drug levels achieved in vivo.

-

-

Antibiotic Removal (Critical Step):

-

The core principle of PAE measurement is the complete removal of the drug to observe the subsequent recovery. This is achieved by reducing the drug concentration to well below the MIC (at least 1:1000 dilution).

-

Method A (Dilution): Perform a 1:1000 serial dilution of the 'Test' and 'Control' cultures in pre-warmed, drug-free MHB. This is the simplest method but assumes the diluted drug concentration is negligible.

-

Method B (Centrifugation): For drugs that may adhere to the bacterial surface, a wash step is superior. Centrifuge the cultures (e.g., 5000 x g for 10 minutes), discard the supernatant, and resuspend the bacterial pellet in an equal volume of fresh, pre-warmed MHB. Repeat this wash step twice before the final resuspension and dilution.

-

-

Regrowth Monitoring:

-

Incubate the diluted 'Test' and 'Control' cultures at 37°C.

-

At time zero (immediately after drug removal) and at regular intervals thereafter (e.g., every 1-2 hours for up to 8-10 hours), draw aliquots from each culture.

-

Perform serial dilutions of these aliquots and plate onto agar (e.g., Tryptic Soy Agar) for CFU enumeration.

-

-

PAE Calculation:

-

Plot log₁₀ CFU/mL versus time for both the 'Test' and 'Control' cultures.

-

The PAE is calculated using the standard formula: PAE = T - C

-

T: The time required for the count in the 'Test' culture to increase by 1 log₁₀ above the count observed immediately after drug removal.

-

C: The time required for the count in the untreated 'Control' culture to increase by 1 log₁₀ above its initial count.

-

-

Caption: Workflow for In Vitro PAE determination via viable counting.

The Alternative Method: Photometric Assessment

For higher throughput, bacterial growth can be monitored indirectly by measuring optical density (OD). This method is less laborious but relies on the assumption that OD correlates with bacterial density.[9][10]

Protocol: Key Steps for Photometric PAE Determination

-

Steps 1-3 (Preparation, Exposure, Removal): Follow the same procedure as the viable count method.

-

Regrowth Monitoring: Instead of plating for CFU, transfer the diluted 'Test' and 'Control' cultures to a microplate reader or spectrophotometer.

-

Measurement: Record OD (e.g., at 600 nm) at regular intervals.

-

Calculation: The PAE is determined by comparing the time it takes for the 'Test' culture's OD to reach a specific threshold (e.g., 50% of the maximum OD) compared to the 'Control' culture. This method provides a PAE value that is generally well-correlated with the reference method for fluoroquinolones.[11]

The In Vivo Context: Neutropenic Murine Thigh Model

While in vitro studies are essential for mechanistic understanding, in vivo models are critical for assessing the clinical relevance of the PAE.[1] The neutropenic murine thigh infection model is the industry standard for evaluating antimicrobial efficacy, as it isolates the drug's activity from the host immune response.[5]

Workflow: Murine Thigh Model for In Vivo PAE Assessment

-

Induce Neutropenia:

-

Administer cyclophosphamide to mice. This renders the animals neutropenic, ensuring that the observed antibacterial effect is attributable to the drug alone and not a competent immune system.

-

-

Infection:

-

Two hours prior to antibiotic administration, inoculate the thigh muscle of each mouse with a standardized suspension of the pathogen (e.g., 10⁶ - 10⁷ CFU of P. aeruginosa).

-

-

Pharmacokinetic Profiling:

-

In a satellite group of infected mice, administer a single dose of this compound. Collect blood samples at multiple time points to determine key PK parameters like Cmax, T½, and AUC (Area Under the Curve).

-

-

Pharmacodynamic Assessment:

-

Administer a range of this compound doses to different groups of infected mice.

-

At a set time point (typically 24 hours post-treatment), euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform quantitative bacterial culture (CFU/gram of tissue).

-

-

Data Integration and Analysis:

-

The in vivo PAE is not calculated as a discrete time value but is reflected in the overall antibacterial effect.

-

The change in bacterial load (Δlog₁₀ CFU) over 24 hours is correlated with PK/PD indices, most commonly ƒAUC₂₄/MIC (the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC).[5]

-

For fluoroquinolones, a high ƒAUC₂₄/MIC ratio is predictive of efficacy, and this parameter inherently incorporates the concentration-dependent killing and PAE of the drug.[12][13]

-

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

Factors Influencing this compound PAE

The duration and significance of the PAE are not fixed but are influenced by several key variables.[1] Understanding these factors is crucial for interpreting experimental results.

| Factor | Influence on Pazufloxacin PAE | Rationale & Causality |

| Drug Concentration | Concentration-Dependent: Higher drug concentrations (relative to the MIC) generally produce a longer PAE.[9] | A higher concentration leads to more extensive and rapid damage to bacterial DNA and a greater number of inhibited enzyme targets, requiring a longer recovery period. |

| Bacterial Species | Variable: PAE is typically more pronounced and longer against Gram-negative bacilli compared to some Gram-positive cocci for fluoroquinolones.[3] | Differences in cell wall structure, drug penetration, and the specific structure of DNA gyrase/topoisomerase IV enzymes across species can affect the extent of drug-induced damage. |

| Exposure Duration | Directly Proportional: Longer exposure times can extend the PAE, up to a saturation point.[14] | Prolonged exposure allows the drug more time to penetrate cells and inflict damage, increasing the post-exposure recovery burden on the pathogen. |

| Environmental Conditions | Modulatory: Sub-optimal conditions for bacterial growth (e.g., altered pH, lower temperature) can artificially lengthen the observed PAE.[15] | These factors slow the bacterial metabolic and replication rates, which in turn extends the time required for them to recover from the antibiotic-induced damage. It is crucial to maintain standard growth conditions (pH 7.2-7.4, 35-37°C) for accurate PAE assessment. |

Clinical Implications and Future Directions

The robust PAE of this compound is a significant pharmacological attribute with direct clinical relevance.

-

Dosing Optimization: A prolonged PAE allows for less frequent dosing intervals without compromising therapeutic efficacy.[2][3] This is because bacterial regrowth remains suppressed even when drug concentrations transiently dip below the MIC. This can lead to improved patient adherence and potentially reduce the risk of toxicity.[3]

-

Minimizing Resistance: The suppression of growth during the PAE period reduces the time bacteria have to multiply and potentially develop resistance mutations under sub-optimal drug pressure.

-

PK/PD Integration: The PAE is a key reason why the integrated parameter ƒAUC₂₄/MIC, rather than time above MIC (%T>MIC), is the most predictive index of efficacy for fluoroquinolones.[5][12] It captures the total drug exposure and its sustained impact.

For drug development professionals, quantifying the PAE early in the discovery and preclinical phases is essential. It informs the selection of promising candidates and provides a strong rationale for the design of efficient and effective dosing regimens for clinical trials. Future research should continue to explore the PAE of Pazufloxacin against emerging multi-drug resistant pathogens and in more complex infection models, such as biofilms, to fully elucidate its therapeutic potential.

References

- 1. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pazufloxacin Mesylate: Significance and symbolism [wisdomlib.org]

- 5. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trial.medpath.com [trial.medpath.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Correlation between bactericidal activity and postantibiotic effect for five antibiotics with different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of in-vitro post-antibiotic effect based on the mean recovery-time. II: A comparison of colony counting versus photometric methods for the determination of bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli | Semantic Scholar [semanticscholar.org]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Postexposure factors influencing the duration of postantibiotic effect: significance of temperature, pH, cations, and oxygen tension - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Compass: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pazufloxacin Mesilate in Animal Models

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale and Clinical Context

Pazufloxacin, a third-generation fluoroquinolone antibacterial agent, has demonstrated potent bactericidal activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] This disruption of critical cellular processes ultimately leads to bacterial cell death. The mesilate salt of pazufloxacin enhances its solubility and stability, making it suitable for intravenous administration, particularly in clinical settings where rapid and potent intervention is required for severe infections.[2] A thorough understanding of its behavior in preclinical animal models is paramount for optimizing dosing strategies, predicting clinical efficacy, and ensuring patient safety. This guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of Pazufloxacin Mesilate in various animal models, offering a comprehensive resource for researchers in the field of antimicrobial drug development.

Pharmacokinetics: The Journey of Pazufloxacin Through the Body

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), dictates its concentration-time course at the site of infection. Understanding these parameters across different preclinical species is crucial for interspecies scaling and predicting human pharmacokinetics.

Absorption and Distribution

Following intravenous administration, this compound is rapidly distributed into the tissues.[3] Studies in rats have shown that the drug permeates various tissues, with particularly high concentrations found in the kidney.[3] The volume of distribution at steady state (Vdss) in rats was determined to be 0.945 L/kg. The plasma protein binding of pazufloxacin in mice has been reported to be approximately 20.25%.[4] While specific protein binding percentages for other species are not extensively detailed in the available literature, it is a critical parameter to consider as only the unbound (free) fraction of the drug is microbiologically active. Interspecies differences in plasma protein binding are common, with binding in rats and rabbits often being more predictive of the human scenario than in dogs or mice.[5][6]

Metabolism and Excretion

This compound is primarily excreted from the body as an unchanged, active compound, indicating that it does not undergo significant metabolism in the studied animal species. The primary route of elimination is via the kidneys, with a substantial portion of the administered dose recovered in the urine. Biliary excretion also contributes to its clearance. The urinary excretion rates of the active form of pazufloxacin within 24 hours of intravenous administration have been reported to be 44.7% in mice, 74.3% in rats, 54.9% in rabbits, and 56.6% in dogs.[3]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in various animal models following intravenous or subcutaneous administration. These data are essential for designing in vivo efficacy studies and for understanding the exposure-response relationship.

| Animal Model | Dose (mg/kg) & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Vd (L/kg) | Clearance (L/kg/h) | Reference |

| Mouse | 2.5 (SC) | 0.63 | - | 1.35 | 0.23 | 0.84 | - | [3][4] |

| 10 (SC) | - | - | - | - | - | - | [4] | |

| 40 (SC) | 10.03 | - | 21.6 | - | - | - | [4] | |

| Rat | 5 (IV) | ~6.83 (at 5 min) | - | - | 0.88 | 0.945 | - | [3] |

| Rabbit | 5 (IV) | ~4.77 (at 5 min) | - | - | 1.0 | - | - | [3] |

| Dog | 5 (IV) | ~5.88 (at 5 min) | - | - | 4.5 | - | - | [3] |

| Buffalo Calf | 5 (SC) | 1.12 | 0.75 | - | 3.01 | 2.96 | 0.67 | [7] |

Pharmacodynamics: The Action of Pazufloxacin Against Pathogens

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on microorganisms. For antibiotics, a key pharmacodynamic parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

In Vitro Antibacterial Spectrum

This compound exhibits a broad spectrum of in vitro activity against a wide range of clinically relevant pathogens. The following table presents the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for pazufloxacin against several key bacteria.

| Bacterial Species | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-susceptible) | 0.2 - 0.39 | [1] |

| Staphylococcus aureus (Methicillin-resistant) | 0.39 | [1] |

| Streptococcus pneumoniae | - | |

| Escherichia coli | ≤0.25 | [1] |

| Klebsiella pneumoniae | ≤0.25 | [1] |

| Pseudomonas aeruginosa | 0.78 | [1] |

| Haemophilus influenzae | 0.013 | [1] |

In Vivo Efficacy in Animal Infection Models

The therapeutic efficacy of this compound has been demonstrated in various animal infection models. In murine systemic infection models, it has shown a potent protective effect against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and imipenem-resistant Pseudomonas aeruginosa.[8]

PK/PD Integration: Linking Exposure to Efficacy

The integration of pharmacokinetic and pharmacodynamic data is crucial for predicting the clinical success of an antibiotic and for establishing optimal dosing regimens. For fluoroquinolones, the two most important PK/PD indices that correlate with bactericidal activity are:

-

fAUC24/MIC: The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC.

-

fCmax/MIC: The ratio of the maximum free drug concentration to the MIC.

PK/PD Targets for Pazufloxacin

Studies in a neutropenic murine thigh infection model have established specific PK/PD targets for Pazufloxacin against Pseudomonas aeruginosa.[4] These targets are the values of the PK/PD indices required to achieve a certain level of bacterial killing.

-

For a bacteriostatic effect (stasis):

-

fAUC24/MIC ≈ 46.1

-

fCmax/MIC ≈ 5.5

-

-

For a 2-log10 reduction in bacterial count:

-

fAUC24/MIC ≈ 100.8

-

fCmax/MIC ≈ 10.8

-

A human clinical study on pazufloxacin methanesulphonate injection provided insights into the PK/PD targets against other pathogens. For methicillin-sensitive Staphylococcus aureus (MSSA) and Streptococcus pneumoniae, the AUC0-24/MIC50 values were significantly higher than the generally accepted target for fluoroquinolones, suggesting good predicted efficacy.[2][3] However, for MRSA, the AUC0-24/MIC was well below the target, indicating a lower probability of success.[2] For P. aeruginosa, both the AUC0-24/MIC50 and Cmax/MIC50 exceeded the defined criteria of 100 and 10, respectively.[2][3] In contrast, for E. coli, K. pneumoniae, and A. baumannii, these ratios were much lower than the desired targets.[2]

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Experimental Protocols for Preclinical Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the PK/PD of this compound in animal models.

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is a gold standard for evaluating the in vivo efficacy of antibiotics and for determining PK/PD indices.

1. Animal Preparation and Induction of Neutropenia:

-

Use specific pathogen-free mice (e.g., Swiss Webster or ICR), typically female, weighing 20-25g.

-

Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This minimizes the contribution of the host immune system to bacterial clearance.

2. Inoculum Preparation:

-

Culture the bacterial strain of interest (e.g., P. aeruginosa, S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).

-

Subculture the bacteria in fresh broth and grow to the mid-logarithmic phase.

-

Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 10^7 - 10^8 CFU/mL).

3. Induction of Thigh Infection:

-

Anesthetize the mice (e.g., using isoflurane).

-

Inject 0.1 mL of the bacterial suspension intramuscularly into each posterior thigh muscle.

4. Drug Administration and Pharmacokinetic Sampling:

-

Two hours post-infection, administer this compound via the desired route (e.g., subcutaneous, intravenous).

-

For pharmacokinetic analysis, administer a single dose to separate groups of infected, neutropenic mice.

-

Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours) via cardiac puncture or another appropriate method.

-

Process blood to obtain plasma and store at -80°C until analysis by a validated HPLC method.

5. Pharmacodynamic Assessment:

-

At the start of therapy (2 hours post-infection) and at 24 hours post-treatment, euthanize cohorts of mice.

-

Aseptically dissect the thigh muscles, homogenize them in a known volume of sterile PBS.

-

Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

-

The change in bacterial load (log10 CFU/thigh) over 24 hours is the primary pharmacodynamic endpoint.

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

Protocol 2: Murine Respiratory Tract Infection Model

This model is used to evaluate the efficacy of antibiotics in treating pneumonia.

1. Animal and Inoculum Preparation:

-

Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

-

Prepare the bacterial inoculum (e.g., S. pneumoniae, K. pneumoniae) as described in Protocol 1, adjusting the final concentration to induce a non-lethal but significant lung infection.

2. Induction of Pneumonia:

-

Anesthetize the mice.

-

Hold the mouse in a supine position and instill a small volume (20-50 µL) of the bacterial suspension into the nares (intranasal inoculation). The mouse will inhale the inoculum into the lungs.

3. Treatment and Efficacy Evaluation:

-

At a predetermined time post-infection (e.g., 2-4 hours), administer this compound or a vehicle control.

-

Survival Studies: Monitor the mice for a defined period (e.g., 7 days) and record mortality.

-

Bacterial Load Determination: At specific time points (e.g., 24 hours post-treatment), euthanize subsets of mice. Aseptically remove the lungs, homogenize them in sterile PBS, and perform quantitative cultures to determine the CFU per gram of lung tissue.

-

Histopathology: Lungs can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.

Conclusion and Future Directions

The data synthesized in this guide demonstrate that this compound possesses a favorable pharmacokinetic and pharmacodynamic profile in a range of animal models. Its broad spectrum of activity, coupled with predictable in vivo efficacy, underscores its potential as a valuable therapeutic agent. The established PK/PD targets, particularly for challenging pathogens like P. aeruginosa, provide a rational basis for dose selection in further preclinical and clinical development.

Future research should aim to further delineate the PK/PD relationships of this compound against a wider array of multidrug-resistant pathogens. Additionally, studies exploring its efficacy in combination with other antimicrobial agents could reveal synergistic interactions that may be beneficial in combating complex infections. The robust preclinical data package for this compound provides a solid foundation for its continued investigation and clinical application.

References

- 1. scribd.com [scribd.com]

- 2. [Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection]. | Semantic Scholar [semanticscholar.org]

- 4. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Effects of Repeated Oral Administration of Pazufloxacin Mesylate and Meloxicam on the Antioxidant Status in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pazufloxacin Mesilate for Respiratory Tract Infection Research

This guide provides an in-depth technical overview of Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic, with a specific focus on its application in respiratory tract infection research. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in preclinical and clinical studies.

Section 1: Core Principles of this compound

This compound is a fourth-generation fluoroquinolone administered intravenously, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other antibiotics.[1][2] Its efficacy in treating respiratory tract infections, such as community-acquired and hospital-acquired pneumonia, has been substantiated in numerous studies.[3][4][5]

Mechanism of Action: Dual Inhibition of Bacterial DNA Synthesis

The primary antibacterial action of this compound involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme is responsible for the negative supercoiling of bacterial DNA, a process vital for initiating DNA replication.[6] By inhibiting DNA gyrase, this compound prevents the unwinding of the DNA double helix, thereby halting replication.

-

Topoisomerase IV: This enzyme plays a crucial role in the decatenation of daughter chromosomes following DNA replication.[6] Inhibition of topoisomerase IV by this compound results in the inability of the replicated circular DNA to separate, leading to cell division arrest and ultimately, bacterial cell death.

This dual-targeting mechanism contributes to its potent bactericidal activity and may help to mitigate the development of resistance.[7]

Caption: Mechanism of action of this compound.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the PK/PD parameters of this compound is crucial for designing effective dosing regimens. Key parameters include:

-

Area Under the Curve (AUC) to Minimum Inhibitory Concentration (MIC) Ratio (AUC/MIC): A critical determinant of fluoroquinolone efficacy. For Pazufloxacin, an AUC24/MIC ratio of over 100 is generally associated with a good clinical and bacteriological response.[8][9]

-

Maximum Concentration (Cmax) to MIC Ratio (Cmax/MIC): Another important parameter, with a target of >10 often cited for optimal bactericidal activity.[8][9]

-

Post-Antibiotic Effect (PAE): Pazufloxacin exhibits a significant PAE, meaning its antibacterial effect persists even after the drug concentration falls below the MIC.[7] This allows for less frequent dosing intervals.

This compound is administered intravenously, achieving peak plasma concentrations rapidly.[10] It demonstrates wide tissue distribution, including significant penetration into lung tissue and bronchial fluids, which is advantageous for treating respiratory infections.[10][11]

Section 2: In Vitro Efficacy Assessment

Standardized in vitro testing is the foundational step in evaluating the antimicrobial activity of this compound against relevant respiratory pathogens.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reproducible technique for determining the MIC of this compound.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of this compound powder.

-

Dissolve in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1024 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Using a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Add 50 µL of the this compound stock solution to the first column of wells.

-

Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column of the dilution series.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate of the test organism (e.g., Streptococcus pneumoniae, Haemophilus influenzae), select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms).

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[12]

-

Caption: Workflow for MIC determination by broth microdilution.

Section 3: In Vivo Efficacy Assessment in a Murine Pneumonia Model

Animal models are indispensable for evaluating the in vivo efficacy of antibiotics in a setting that mimics human infection.[13] The murine pneumonia model is a well-established and widely used model for this purpose.[14]

Murine Pneumonia Model: A Step-by-Step Protocol

Experimental Protocol: Acute Murine Pneumonia Model

-

Animal Acclimatization and Housing:

-

Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old).

-

Acclimatize animals for at least 7 days prior to the experiment with free access to food and water.

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

-

Preparation of Bacterial Inoculum:

-

Culture the desired respiratory pathogen (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) overnight in appropriate broth.

-

Subculture in fresh broth and grow to mid-logarithmic phase.

-

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 10^6 - 10^8 CFU/mL). The optimal inoculum size should be determined in pilot studies to induce pneumonia without causing rapid mortality.[15]

-

-

Induction of Pneumonia:

-

This compound Administration:

-

Prepare the desired concentrations of this compound in a sterile vehicle (e.g., saline).

-

Administer the treatment intravenously (via tail vein injection) at a specified time point post-infection (e.g., 2-4 hours).[1]

-

The dosing regimen (dose and frequency) should be based on pharmacokinetic studies in mice to mimic human exposure.[16]

-

-

Monitoring and Endpoint Analysis:

-

Monitor the animals for clinical signs of illness (e.g., ruffled fur, lethargy, respiratory distress) and body weight loss.

-

At a predetermined time point (e.g., 24 or 48 hours post-treatment), euthanize the mice.

-

Aseptically harvest the lungs for bacterial load determination (CFU counting) and histopathological analysis.[1]

-

-

Bacterial Load Quantification:

-

Homogenize the harvested lungs in sterile PBS.

-

Perform serial dilutions of the lung homogenate and plate on appropriate agar media.

-

Incubate the plates and count the colonies to determine the number of CFU per gram of lung tissue.

-

-

Histopathological Analysis:

Section 4: Clinical Evidence in Respiratory Tract Infections

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of respiratory tract infections. Comparative studies have often shown non-inferiority to other standard-of-care antibiotics.

Table 1: Summary of Selected Clinical Trials of this compound in Respiratory Tract Infections

| Study Reference | Indication | Comparator | This compound Dosage | Clinical Efficacy Rate (Pazufloxacin) | Clinical Efficacy Rate (Comparator) | Key Findings |

| ResearchGate (2025)[20] | Bacterial Pneumonia / Lung Abscess | Ceftazidime (CAZ) | 500mg b.i.d. | 90.7% | 89.9% | This compound was non-inferior to Ceftazidime. |

| ResearchGate (2025)[20] | Chronic Respiratory Tract Infections | Ceftazidime (CAZ) | 500mg b.i.d. | 93.2% | 91.5% | This compound demonstrated high efficacy and was non-inferior to Ceftazidime. |

| ResearchGate (2025)[4] | Acute Respiratory and Urinary Tract Infections | Levofloxacin | 500mg b.i.d. | 93.0% (effective rate) | 83.1% (effective rate) | Pazufloxacin showed comparable efficacy and safety to Levofloxacin. |

| ResearchGate (2025)[5] | Respiratory and Urinary Tract Bacterial Infections | Levofloxacin | 500mg b.i.d. | 98.33% (efficacious rate) | 96.67% (efficacious rate) | Pazufloxacin was as effective and safe as Levofloxacin. |

| PubMed (2012)[3] | Acute Exacerbation of Chronic Respiratory Diseases | N/A | Not specified | 88.9% (16/18 cases successfully treated) | N/A | Pazufloxacin was effective in treating acute exacerbations of chronic respiratory diseases. |

Section 5: Conclusion and Future Directions

This compound is a valuable therapeutic option for respiratory tract infections, underpinned by its potent dual-inhibitory mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate its potential applications, explore its activity against emerging resistant pathogens, and optimize dosing strategies. Future research should focus on its role in combination therapies, its efficacy in special patient populations, and the continuous surveillance of resistance patterns.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. [Evaluation of clinical effectiveness of this compound in acute exacerbation of chronic respiratory diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. [Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamic target attainment of intravenous pazufloxacin in the bile of patients undergoing biliary pancreatic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mims.com [mims.com]

- 11. atsjournals.org [atsjournals.org]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 14. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Model to Evaluate Resolution of Pneumonia [jove.com]

- 16. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Histopathological Analysis of Acinetobacter baumannii Lung Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Pazufloxacin Mesilate for Urinary Tract Infection Research: A Technical Guide for Drug Development Professionals

Executive Summary: Urinary tract infections (UTIs) represent a significant global health burden, exacerbated by rising antimicrobial resistance. Pazufloxacin, a parenteral fluoroquinolone, offers a potent therapeutic option due to its broad-spectrum activity against key uropathogens and favorable pharmacokinetic profile in the urinary tract. This guide provides a comprehensive technical overview for researchers and drug development professionals on the preclinical and clinical evaluation of Pazufloxacin Mesilate for UTIs. It details the drug's mechanism of action, validated experimental protocols for in vitro and in vivo assessment, and strategic considerations for clinical trial design, aiming to equip scientific teams with the foundational knowledge to effectively advance Pazufloxacin research in this critical indication.

Introduction to this compound and the Challenge of UTIs

The Unmet Medical Need in Urinary Tract Infections

Urinary tract infections are among the most common bacterial infections encountered in both community and hospital settings.[1] The increasing prevalence of multidrug-resistant (MDR) uropathogens, particularly Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, complicates empirical treatment and leads to higher rates of clinical failure, recurrence, and healthcare costs.[2] This evolving resistance landscape necessitates the strategic development and evaluation of potent antimicrobial agents with demonstrated efficacy against these challenging pathogens.

This compound: A Parenteral Fluoroquinolone

This compound is an injectable fluoroquinolone antibiotic with robust bactericidal activity.[3] Developed in Japan, it is recognized for its efficacy against a wide range of bacterial pathogens, including those causing severe and complicated infections.[4] Its primary route of administration is intravenous, making it particularly suitable for hospitalized patients with moderate to severe infections who require immediate and potent therapeutic intervention.[4]

Rationale for Investigating Pazufloxacin in UTIs

-

Broad-Spectrum Activity: It is effective against common Gram-negative and some Gram-positive uropathogens.[4]

-

Targeted Mechanism: Its mechanism of action, inhibiting bacterial DNA synthesis, provides potent bactericidal effects.[5]

-

Favorable Pharmacokinetics: Pazufloxacin is primarily excreted in the urine as an unchanged drug, leading to high concentrations at the site of infection.[6][7]

-

Clinical Evidence: Studies have already demonstrated its clinical efficacy in treating UTIs, including complicated cases and pyelonephritis.[8][9]

Core Pharmacology and Mechanism of Action

Targeting Bacterial DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, Pazufloxacin's bactericidal effect stems from its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.[3]

-

DNA Gyrase: This enzyme controls the supercoiling of bacterial DNA. Inhibition by Pazufloxacin prevents this process, halting DNA replication.[3]

-

Topoisomerase IV: This enzyme is vital for separating interlinked daughter DNA strands following replication. Pazufloxacin's inhibition disrupts cell division, leading to bacterial cell death.[3][4]

This dual-targeting mechanism enhances its antibacterial potency.[4] Pazufloxacin also exhibits a high affinity for bacterial enzymes over their mammalian counterparts, which contributes to its safety profile.[3]

Caption: Pazufloxacin inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and cell division, ultimately causing bacterial cell death.

Spectrum of Activity Against Key Uropathogens

Pazufloxacin demonstrates potent in vitro activity against a wide array of uropathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

Table 1: In Vitro Activity of Pazufloxacin Against Common Uropathogens

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

|---|---|---|---|

| Escherichia coli | ≤0.05 | 0.05 | [10][11] |

| Klebsiella pneumoniae | 0.1 | 0.1 | [11] |

| Proteus mirabilis | ≤0.1 | 0.2 | [12] |

| Pseudomonas aeruginosa | 1.9 (IC₅₀) | 12.5 | [10][11] |

| Staphylococcus aureus (MSSA) | 0.39 | 0.39 | [11] |

| Enterococcus faecalis | 0.78 | 3.13 | [8] |

MIC₅₀/₉₀: Concentration inhibiting 50% and 90% of isolates, respectively. IC₅₀: Concentration causing 50% inhibition of enzyme activity.

Pharmacokinetics and Pharmacodynamics (PK/PD) in the Urinary Tract

A critical factor for UTI treatment is the drug's concentration in the urinary system. Pazufloxacin exhibits favorable pharmacokinetics for this indication.

-

Distribution: The drug is widely distributed in body tissues and fluids.[3][6]

-

Excretion: It is primarily excreted via the urine as an unchanged drug, with reported excretion rates of 89.5-93.8%.[6] This ensures high, therapeutic concentrations at the site of infection.

-

PK/PD Parameters: The efficacy of fluoroquinolones like Pazufloxacin is best predicted by the ratio of the 24-hour Area Under the Curve to the MIC (AUC₂₄/MIC) and the ratio of the maximum concentration to the MIC (Cmax/MIC).[13] Studies show that Pazufloxacin achieves PK/PD targets in prostate tissue, suggesting strong potential for complicated UTIs and prostatitis.[14]

Preclinical Evaluation Workflow for UTI Indications

A robust preclinical program is essential to validate the potential of Pazufloxacin and de-risk subsequent clinical development. The workflow should systematically assess its antimicrobial activity and in vivo efficacy.

Caption: Preclinical workflow progresses from in vitro characterization to in vivo efficacy models to support clinical development.

Phase 1: In Vitro Characterization

Objective: To determine the minimum inhibitory (MIC) and minimum bactericidal (MBC) concentrations of Pazufloxacin against a panel of clinically relevant uropathogens.

Causality: This initial step is foundational. It establishes the baseline potency of the drug against target pathogens and provides the concentration range for all subsequent in vitro and in vivo testing. Adherence to CLSI or EUCAST guidelines ensures the data is standardized and comparable to other antimicrobial agents.[5][15]

Methodology (Broth Microdilution):

-

Isolate Preparation: Culture uropathogen isolates (e.g., E. coli CFT073) overnight on appropriate agar (e.g., Luria-Bertani agar).[16]

-

Inoculum Standardization: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Drug Dilution: Prepare a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of Pazufloxacin that completely inhibits visible growth.

-

MBC Determination: Subculture 10-100 µL from each well showing no growth onto drug-free agar plates. Incubate overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Phase 2: In Vivo Efficacy Assessment

Objective: To evaluate the in vivo efficacy of Pazufloxacin in reducing bacterial burden in the bladder and kidneys of infected mice.

Causality: Animal models are crucial for bridging the gap between in vitro activity and human clinical efficacy. The murine ascending UTI model is well-established and recapitulates key aspects of human infection, including the establishment of infection via the urethra and potential progression to pyelonephritis.[17][18] This model allows for the assessment of the drug's ability to reach the site of infection and exert its antibacterial effect in a complex biological system.

Methodology:

-

Animal Model: Use female Balb/c or C57BL/6 mice (6-8 weeks old).[16]

-

Infection:

-

Treatment:

-

At 24 hours post-infection, begin treatment with this compound administered via a relevant route (e.g., subcutaneous or intraperitoneal injection) at various doses.[16] A vehicle control group must be included.

-

Administer treatment for a defined period, typically 3-7 days, with dosing intervals based on the drug's half-life in mice.[10][16]

-

-

Endpoint Assessment:

-

Data Analysis: Compare the bacterial loads in the organs of the Pazufloxacin-treated groups to the vehicle control group. Efficacy is demonstrated by a statistically significant reduction in CFU counts.

Clinical Development Strategy for Complicated UTIs (cUTIs)

The clinical development of Pazufloxacin for UTIs should follow a phased approach, adhering to regulatory guidance from bodies like the FDA and EMA.[20]

Key Trial Design Considerations

Designing robust clinical trials is paramount for regulatory approval.[21]

-

Patient Population: Clearly define the patient population, such as adults with complicated UTIs (cUTIs) or acute pyelonephritis, with microbiological confirmation of infection.[8]

-

Comparator: Select an appropriate active comparator, typically a standard-of-care antibiotic for cUTIs (e.g., a carbapenem or another broad-spectrum agent).[9]

-

Endpoints: The primary endpoint is often a composite of clinical cure (resolution of symptoms) and microbiological eradication (negative urine culture) at a Test-of-Cure (TOC) visit, typically 5-9 days after the end of therapy.[8][22]

-

Non-Inferiority Design: Most antibiotic trials use a non-inferiority design to demonstrate that the investigational drug is "at least as good as" the standard of care.[22]

Table 2: Summary of Representative Clinical Trial Data for Pazufloxacin in UTIs

| Study | Indication | Pazufloxacin Regimen | Comparator Regimen | Clinical Efficacy (Pazufloxacin) | Microbiological Efficacy (Pazufloxacin) | Source |

|---|---|---|---|---|---|---|

| Comparative Study[9] | Complicated UTI | 500 mg IV b.i.d. | Ceftazidime 1000 mg IV b.i.d. | 92.5% (99/107) | 87.9% (174/198) | [9] |

| Sequential Therapy Study[8] | Pyelonephritis | 500 mg IV b.i.d. followed by oral FQ | N/A | 81.0% (17/21) | 81.0% (17/21) | [8] |

| Comparative Study[23] | Acute UTI | 500mg IV b.i.d. | Levofloxacin 200mg IV b.i.d. | 93.0% (Effective Rate) | 97.6% (Eradication Rate) | [23] |

b.i.d.: twice daily; FQ: fluoroquinolone.

Addressing Fluoroquinolone Resistance

The development of resistance is a significant concern for all antibiotics, including fluoroquinolones.[24] Resistance typically occurs through step-wise mutations in the target genes (gyrA, parC) or through mechanisms that reduce drug accumulation (efflux pumps).[24][25]

Strategies for Stewardship and Future Research:

-

Surveillance: Continuous monitoring of Pazufloxacin susceptibility patterns among clinical isolates is essential.

-

PK/PD Optimization: Research should focus on dosing regimens that maximize efficacy while minimizing the selection pressure for resistance, often by ensuring optimal AUC/MIC ratios are achieved.[13]

-

Combination Therapy: Investigating Pazufloxacin in combination with other classes of antibiotics could be a strategy to overcome resistance and broaden its spectrum of activity.

Conclusion and Future Perspectives

This compound is a potent parenteral antibiotic with a well-defined mechanism of action, a favorable pharmacokinetic profile, and proven clinical efficacy for treating urinary tract infections. For drug development professionals, its investigation offers a promising avenue to address the growing challenge of antimicrobial resistance in uropathogens. Future research should focus on optimizing dosing strategies through advanced PK/PD modeling, continued surveillance of resistance patterns, and exploring its role in specific, hard-to-treat patient populations. By employing the rigorous preclinical and clinical methodologies outlined in this guide, the full therapeutic potential of Pazufloxacin can be systematically evaluated and potentially integrated into the clinical armamentarium against serious urinary tract infections.

References

- 1. criver.com [criver.com]

- 2. iris.unina.it [iris.unina.it]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. mims.com [mims.com]

- 7. trial.medpath.com [trial.medpath.com]

- 8. The efficacy of sequential therapy using pazufloxacin followed by oral fluoroquinolones for treatment of pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Antimicrobial activity of prulifloxacin in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics and pharmacodynamic target attainment of pazufloxacin in prostate tissue: Dosing considerations for prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Video: Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice [jove.com]

- 20. publications.aap.org [publications.aap.org]

- 21. Design of clinical trials in patients with urinary tract infections [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. hardydiagnostics.com [hardydiagnostics.com]

- 25. journals.asm.org [journals.asm.org]

Pazufloxacin Mesilate: A Technical Guide to its Efficacy Against Pseudomonas aeruginosa

This guide provides an in-depth technical analysis of Pazufloxacin Mesilate's efficacy against the opportunistic pathogen Pseudomonas aeruginosa. It is intended for researchers, scientists, and drug development professionals. The content herein synthesizes preclinical data, outlines robust experimental methodologies, and offers insights into the clinical application of this potent fluoroquinolone.

Introduction: The Clinical Challenge of Pseudomonas aeruginosa and the Role of Pazufloxacin

Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a wide array of severe nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections.[1][2] Its intrinsic and acquired resistance to numerous antibiotics makes treatment particularly challenging.[3] Pazufloxacin, an injectable fluoroquinolone, has emerged as a significant therapeutic option due to its potent activity against a broad spectrum of bacteria, including strains of P. aeruginosa.[4][5][6] This guide will dissect the multifaceted efficacy of Pazufloxacin against this clinically important pathogen.

Mechanism of Action: Targeting Bacterial DNA Replication

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.[4][7]

-

DNA Gyrase: This enzyme is responsible for the negative supercoiling of bacterial DNA, a process necessary for the initiation of replication and transcription.[7]

-

Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter DNA molecules following replication, enabling proper cell division.[4][7]

By binding to these enzymes, Pazufloxacin induces the formation of double-strand breaks in the bacterial DNA, ultimately leading to cell death.[4] Pazufloxacin has demonstrated a high selectivity for bacterial topoisomerases over their mammalian counterparts, which contributes to its favorable safety profile.[5]

Caption: Mechanism of action of Pazufloxacin against P. aeruginosa.

In Vitro Efficacy: A Quantitative Assessment

The in vitro activity of Pazufloxacin against P. aeruginosa has been extensively evaluated, primarily through the determination of Minimum Inhibitory Concentrations (MICs).

MIC Distribution

Multiple studies have demonstrated the potent in vitro activity of Pazufloxacin against clinical isolates of P. aeruginosa. The MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are key indicators of its efficacy.

| Study Reference | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Study 1[8] | 207 | 2 | Not Reported |

| Study 2[9] | Not Reported | 0.78 | 12.5 |

| Study 3[10] | 342 | Not Reported | 0.06-4 |

These data indicate that while Pazufloxacin is active against a significant proportion of P. aeruginosa isolates, a subset of strains exhibits higher MICs, underscoring the importance of susceptibility testing.

Experimental Protocol: MIC Determination by Broth Microdilution

The following protocol is a standardized method for determining the MIC of Pazufloxacin against P. aeruginosa, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12][13][14][15]

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture of P. aeruginosa on a suitable agar plate, select 3-5 colonies.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Pazufloxacin Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the Pazufloxacin dilutions.

-

Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of Pazufloxacin that completely inhibits visible growth of the bacteria.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy: Preclinical Animal Models

Animal models are indispensable for evaluating the in vivo efficacy of antibiotics and for establishing pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with clinical success.[16][17][18][19][20]

Murine Thigh Infection Model

A commonly used model to assess the efficacy of antibiotics against P. aeruginosa is the neutropenic murine thigh infection model.[1][21] This model allows for the determination of key PK/PD indices.

Key Findings from a Murine Thigh Infection Model: [1][21][22][23]

-

The therapeutic efficacy of Pazufloxacin against P. aeruginosa was strongly correlated with the ratio of the area under the free concentration-time curve over 24 hours to the MIC (fAUC24/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC).[1][21][22][23]

-

The target value of fAUC24/MIC for a static effect (no change in bacterial count) was 46.1.[1][22][23]

-

For a 1-log10 and 2-log10 reduction in bacterial count, the target fAUC24/MIC values were 63.8 and 100.8, respectively.[1][22][23]

-

The corresponding fCmax/MIC target values were 5.5 for a static effect, and 7.1 and 10.8 for 1-log10 and 2-log10 reductions, respectively.[1][22][23]

These findings highlight the concentration-dependent killing activity of Pazufloxacin against P. aeruginosa.[1][23]

Experimental Protocol: Murine Thigh Infection Model

The following is a generalized protocol for the murine thigh infection model.

-

Induction of Neutropenia:

-

Administer cyclophosphamide to mice intraperitoneally for several days prior to infection to induce a neutropenic state.

-

-

Infection:

-

Inject a standardized inoculum of P. aeruginosa (e.g., 10^6 - 10^7 CFU) into the thigh muscle of the neutropenic mice.

-

-

Pazufloxacin Administration:

-

At a set time post-infection (e.g., 2 hours), administer varying doses of this compound subcutaneously or intravenously.

-

-

Sample Collection and Analysis:

-

At various time points after treatment, euthanize the mice and aseptically remove the infected thigh muscle.

-

Homogenize the thigh tissue and perform serial dilutions for quantitative bacterial culture to determine the number of CFU per gram of tissue.

-

Collect blood samples to determine the pharmacokinetic profile of Pazufloxacin.

-

-

Data Analysis:

-

Correlate the PK/PD indices (fAUC24/MIC, fCmax/MIC) with the observed change in bacterial load in the thigh.

-

Mechanisms of Resistance in Pseudomonas aeruginosa

The development of resistance to fluoroquinolones, including Pazufloxacin, in P. aeruginosa is a significant clinical concern. The primary mechanisms of resistance include:

-

Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively, can reduce the binding affinity of Pazufloxacin.[24]

-

Efflux Pump Overexpression: P. aeruginosa possesses a number of multidrug efflux pumps (e.g., MexAB-OprM, MexCD-OprJ, MexEF-OprN) that can actively extrude fluoroquinolones from the cell, thereby reducing the intracellular drug concentration.[24]

-

Reduced Outer Membrane Permeability: Decreased expression of outer membrane porins can limit the influx of Pazufloxacin into the bacterial cell.

Caption: Key mechanisms of P. aeruginosa resistance to Pazufloxacin.

Conclusion and Future Directions